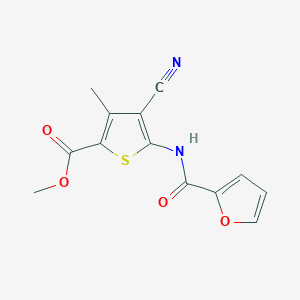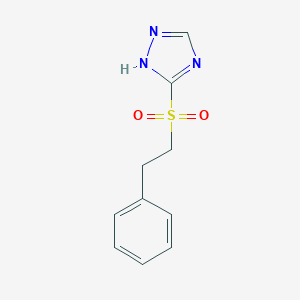![molecular formula C19H21N3O6S2 B278681 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as DASA-58, is a small molecule drug that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and medicine. In
作用机制
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide leads to the activation of various signaling pathways that promote cell death in cancer cells and reduce inflammation in other cell types.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its potency and specificity as a GSK-3β inhibitor. It has been found to be effective at inhibiting this enzyme at concentrations as low as 10 nM. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to be highly selective for GSK-3β, with minimal off-target effects on other kinases. However, one of the limitations of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are many potential future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential applications of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease. Finally, there is a need for more research to explore the safety and efficacy of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in human clinical trials.
合成方法
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the reaction of 4-[(diethylamino)sulfonyl]aniline with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide |
|---|---|
分子式 |
C19H21N3O6S2 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
N-[4-(diethylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-21(4-2)29(25,26)15-11-9-14(10-12-15)20-18(23)13-22-19(24)16-7-5-6-8-17(16)30(22,27)28/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
InChI 键 |
NCWDTXFZDWTFMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)

